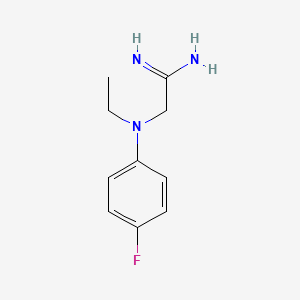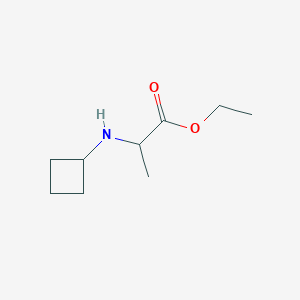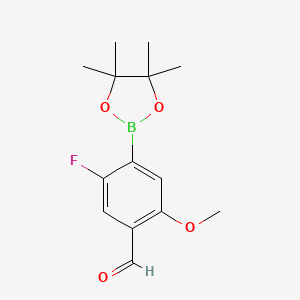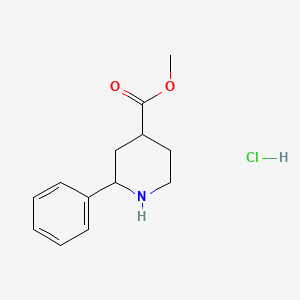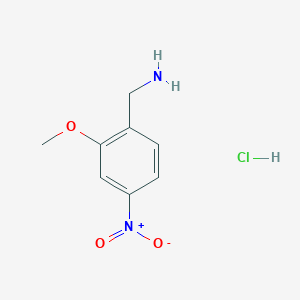
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 2-position and a nitro group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroanisole.
Reduction: The nitro group in 2-methoxy-4-nitroanisole is reduced to an amine group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid, yielding 2-methoxy-4-nitroaniline.
Formylation: The amine group in 2-methoxy-4-nitroaniline is then formylated using formaldehyde to produce (2-Methoxy-4-nitrophenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Hydroxy-4-nitrophenylmethanaminehydrochloride.
Reduction: 2-Methoxy-4-aminophenylmethanaminehydrochloride.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanaminehydrochloride: Similar structure but with different substitution pattern.
(2-Methoxy-5-nitrophenyl)methanaminehydrochloride: Another isomer with the nitro group at the 5-position.
(2-Methoxy-4-nitrophenyl)ethanaminehydrochloride: Similar compound with an ethylamine group instead of methanamine.
Uniqueness
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H11ClN2O3 |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
(2-methoxy-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-4-7(10(11)12)3-2-6(8)5-9;/h2-4H,5,9H2,1H3;1H |
Clé InChI |
QUHKROKJAHOQIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


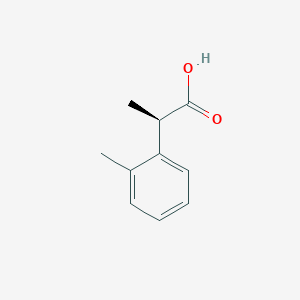
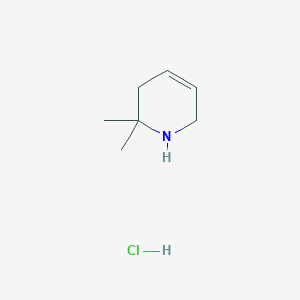
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
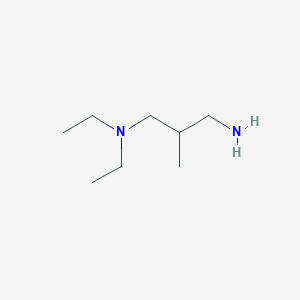
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
